molecular formula C17H23N5O4S B558057 Boc-ThionoLeu-1-(6-nitro)benzotriazolide CAS No. 214750-70-6

Boc-ThionoLeu-1-(6-nitro)benzotriazolide

Cat. No.: B558057
CAS No.: 214750-70-6
M. Wt: 393.5 g/mol
InChI Key: PMAXTLKKSQZVKQ-ZDUSSCGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ThionoLeu-1-(6-nitro)benzotriazolide typically involves the reaction of Boc-protected thionoleucine with 6-nitrobenzotriazole . The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The general steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient purification techniques, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Boc-ThionoLeu-1-(6-nitro)benzotriazolide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the benzotriazole moiety is replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The thiono group can be oxidized to a sulfoxide or sulfone.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-ThionoLeu-1-(6-nitro)benzotriazolide is unique due to the presence of the thiono group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenepentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O4S/c1-10(2)8-13(18-16(23)26-17(3,4)5)15(27)21-14-9-11(22(24)25)6-7-12(14)19-20-21/h6-7,9-10,13H,8H2,1-5H3,(H,18,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAXTLKKSQZVKQ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=S)N1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426520
Record name Boc-ThionoLeu-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-70-6
Record name 1,1-Dimethylethyl N-[(1S)-3-methyl-1-[(6-nitro-1H-benzotriazol-1-yl)thioxomethyl]butyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214750-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-ThionoLeu-1-(6-nitro)benzotriazolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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